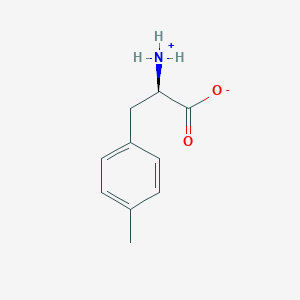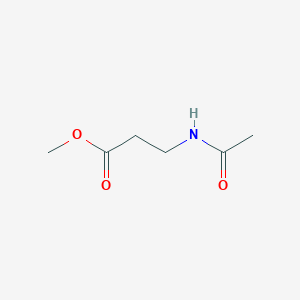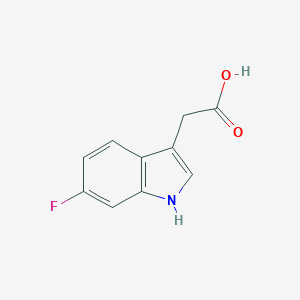
4-Metil-D-fenilalanina
Descripción general
Descripción
4-Methyl-D-phenylalanine is a derivative of the essential amino acid phenylalanine It is characterized by the presence of a methyl group attached to the fourth carbon of the phenyl ring
Aplicaciones Científicas De Investigación
4-Methyl-D-phenylalanine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent in treating metabolic disorders.
Mecanismo De Acción
Target of Action
4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of 4-Methyl-D-phenylalanine are likely to be similar to those of D-Phenylalanine, which include various enzymes and receptors involved in the synthesis and signaling of these molecules .
Mode of Action
It’s known that d-phenylalanine, the parent compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine . It’s plausible that 4-Methyl-D-phenylalanine might interact with its targets in a similar way, potentially influencing the synthesis or signaling of these neurotransmitters.
Biochemical Pathways
Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of D-Phenylalanine, 4-Methyl-D-phenylalanine may be involved in similar biochemical pathways.
Pharmacokinetics
Studies on similar compounds suggest that the absorption, distribution, metabolism, and excretion (adme) properties of 4-methyl-d-phenylalanine could be similar to those of d-phenylalanine . These properties would impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Given its similarity to d-phenylalanine, it’s plausible that it could have effects on neurotransmitter synthesis and signaling, potentially influencing mood and cognitive function .
Análisis Bioquímico
Biochemical Properties
4-Methyl-D-phenylalanine, like its parent compound phenylalanine, is expected to interact with various enzymes, proteins, and other biomolecules. Phenylalanine is a precursor for tyrosine, which is involved in the synthesis of neurotransmitters dopamine, norepinephrine, and epinephrine . Therefore, it is plausible that 4-Methyl-D-phenylalanine may also interact with similar biochemical pathways.
Cellular Effects
Phenylalanine, from which 4-Methyl-D-phenylalanine is derived, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression, similar to its parent compound phenylalanine .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 4-Methyl-D-phenylalanine in animal models. Studies on phenylalanine have shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Metabolic Pathways
4-Methyl-D-phenylalanine is likely involved in similar metabolic pathways as phenylalanine. Phenylalanine is a precursor for tyrosine, which is involved in the synthesis of neurotransmitters dopamine, norepinephrine, and epinephrine . It is plausible that 4-Methyl-D-phenylalanine may also interact with similar metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-D-phenylalanine typically involves the asymmetric hydrogenation of substituted phenylalanine derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the asymmetric hydrogenation of 4-methyl-phenylpyruvic acid using a rhodium-based catalyst can yield 4-Methyl-D-phenylalanine with high optical purity .
Industrial Production Methods: Industrial production of 4-Methyl-D-phenylalanine often employs large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced chromatographic techniques for separation and purification .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Comparación Con Compuestos Similares
Phenylalanine: The parent compound, essential for protein synthesis.
L-Phenylalanine: The naturally occurring isomer used in protein biosynthesis.
D-Phenylalanine: The enantiomer with distinct metabolic pathways and effects.
Uniqueness: 4-Methyl-D-phenylalanine is unique due to the presence of the methyl group, which alters its chemical properties and biological activity. This modification can enhance its stability and specificity in biochemical reactions, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride](/img/structure/B556477.png)



